Quaternium-22
Overview
Description
Quaternium-22 is a quaternary ammonium compound widely used in cosmetics and personal care products. It is a light amber-colored liquid that enhances the appearance and feel of hair by increasing hair body, suppleness, and sheen. It also prevents or inhibits the buildup of static electricity and forms a thin coating on the skin, hair, or nails .
Preparation Methods
Quaternium-22 is synthesized through a Menschutkin reaction, where a tertiary amine reacts with an alkyl halide to produce quaternary ammonium ions . The industrial production of this compound involves combining a tertiary amine with commercially available alkyl halides bearing carboxylic or organosilane functional groups . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired quaternary ammonium salt.
Chemical Reactions Analysis
Quaternium-22 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the quaternary ammonium structure, affecting its properties.
Substitution: This compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Quaternium-22 has a wide range of scientific research applications:
Chemistry: It is used as a phase-transfer catalyst and in organic synthesis due to its ability to facilitate reactions between different phases.
Medicine: Research is ongoing into its use as a corrosion inhibitor in medical devices and implants.
Mechanism of Action
Quaternium-22 exerts its effects through its cationic charge, which allows it to interact with negatively charged surfaces such as hair and skin proteins. This interaction enhances the conditioning and antistatic properties of the compound . In corrosion inhibition, this compound adsorbs onto metal surfaces, forming a protective layer that prevents corrosion .
Comparison with Similar Compounds
Quaternium-22 is part of a broader class of quaternary ammonium compounds, which include:
Quaternium-15: Used as a preservative in cosmetics but can release formaldehyde, leading to potential allergic reactions.
Benzalkonium chloride: Commonly used as a disinfectant and antiseptic with strong antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antimicrobial effects. This compound is unique due to its specific structure, which provides a balance of conditioning, antistatic, and corrosion-inhibiting properties without the release of harmful by-products.
Properties
IUPAC Name |
2-hydroxyethyl-dimethyl-[3-(2,3,4,5,6-pentahydroxyhexanoylamino)propyl]azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O7.ClH/c1-15(2,6-7-16)5-3-4-14-13(22)12(21)11(20)10(19)9(18)8-17;/h9-12,16-21H,3-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEWVVDBRQZLSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCNC(=O)C(C(C(C(CO)O)O)O)O)CCO.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29ClN2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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